molecular formula C14H22N2O B8608631 1-Benzyl-4-(3-hydroxypropyl)piperazine

1-Benzyl-4-(3-hydroxypropyl)piperazine

Cat. No. B8608631
M. Wt: 234.34 g/mol
InChI Key: BKRJTLPVSARANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04263299

Procedure details

Alkylation of 1-benzylpiperazine (16 g, 0.091 mole) with 3-bromopropan-1-ol (13.88 g; 0.01 mole) as described in Example 1(c) gave, after chromatography, 12.9 g (61%) of the product as a colourless oil. νmax (film) 3300, 2920, 2800, 1595 cm-1 ; (Found; C, 69.41; H, 9.60; N, 11.75; C14H22N2O.O.5H2O requires; C, 69.10; H, 9.52; N, 11.51%).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
13.88 g
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
12.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:15][CH2:16][CH2:17][OH:18]>>[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([CH2:15][CH2:16][CH2:17][OH:18])[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Step Two
Name
Quantity
13.88 g
Type
reactant
Smiles
BrCCCO
Step Three
Name
product
Quantity
12.9 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.